(R)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride
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Description
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis and Activity Against Microbial Strains : A study focused on the synthesis of novel amides and ureas derived from fluoro-phenyl ethanamine compounds, demonstrating antibacterial and antifungal activities. These compounds were synthesized under mild conditions, and their structures confirmed through NMR, X-ray diffraction, and optical rotation measurements. Notably, some exhibited activity comparable to standard medications like chloramphenicol and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).
Chiral Synthesis and Stereochemistry : Research on the synthesis of chiral compounds and their structural characterization highlights the importance of (R)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride in constructing complex molecular architectures. This includes the enantioselective synthesis of molecules with potential pharmacological applications, demonstrating the compound's utility in creating stereochemically rich structures (Zhang, Li, Wang, & Gu, 2007).
Catalysis and Material Science
Catalytic Applications : Investigations into catalytic systems utilizing fluoro-phenyl ethanamine derivatives have shown these compounds' effectiveness in various chemical transformations. This includes transfer hydrogenation reactions catalyzed by chiral nickel(II) complexes derived from (R)-1-(4-Fluoro-3-methylphenyl)ethanamine, showcasing their potential in asymmetric synthesis and green chemistry applications (Kumah, Tsaulwayo, Xulu, & Ojwach, 2019).
Material Science and Liquid Crystals : The compound and its analogs have been utilized in the synthesis of liquid crystalline polyethers, highlighting their role in developing materials with unique optical and electronic properties. These studies demonstrate the compound's versatility in creating materials with tailored phase transition temperatures and thermodynamic parameters (Percec & Zuber, 1992).
Properties
IUPAC Name |
(1R)-1-(4-fluoro-3-methylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEFSEOLAJTAQO-OGFXRTJISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](C)N)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662534 |
Source
|
Record name | (1R)-1-(4-Fluoro-3-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1213096-70-8 |
Source
|
Record name | (1R)-1-(4-Fluoro-3-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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